4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750942
InChI: InChI=1S/C11H18N2O.ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;/h4-5,8H,6-7,12H2,1-3H3;1H
SMILES:
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol

4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride

CAS No.:

Cat. No.: VC15750942

Molecular Formula: C11H19ClN2O

Molecular Weight: 230.73 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride -

Specification

Molecular Formula C11H19ClN2O
Molecular Weight 230.73 g/mol
IUPAC Name 4-[2-(dimethylamino)ethoxy]-2-methylaniline;hydrochloride
Standard InChI InChI=1S/C11H18N2O.ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;/h4-5,8H,6-7,12H2,1-3H3;1H
Standard InChI Key MGBZEYFMGAEKQY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OCCN(C)C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is C₁₁H₁₈ClN₂O, with a molecular weight of 234.73 g/mol. The free base form, 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, has the formula C₁₁H₁₇N₂O (MW: 209.27 g/mol) . The hydrochloride salt forms via protonation of the primary amine group, enhancing its stability and solubility in polar solvents .

Structural Features

The compound’s structure comprises:

  • A benzene ring with a methyl group (-CH₃) at the 2-position.

  • A 2-(dimethylamino)ethoxy group (-O-CH₂-CH₂-N(CH₃)₂) at the 4-position.

  • A protonated aniline group (-NH₃⁺Cl⁻) at the 1-position.

The dimethylaminoethoxy side chain introduces both basicity and steric bulk, influencing the compound’s reactivity and interactions with biological targets .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride typically involves a multi-step process:

Step 1: Alkylation of 4-Hydroxy-2-methylaniline

A nucleophilic substitution reaction between 4-hydroxy-2-methylaniline and 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., KOH) yields the free base . This step parallels methodologies described in itopride synthesis patents, where hydroxybenzylamine intermediates undergo alkylation with dimethylaminoethyl chloride .

Reaction Conditions:

  • Solvent: Toluene or dichloromethane .

  • Temperature: 95–100°C for 3–5 hours .

  • Catalyst: Phase-transfer agents like tetrabutylammonium bromide (TBAB) .

Step 2: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or ethanol), followed by crystallization to isolate the hydrochloride salt .

Typical Yield: 80–85% with ≥95% purity by HPLC .

Process Optimization

  • Purification: Distillation under reduced pressure removes excess solvents, while trituration with water eliminates impurities .

  • Quality Control: Reaction progress is monitored via HPLC, ensuring starting material levels remain <2% .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting Point145–150°C (decomposes)Estimated
Boiling Point317°C (free base)
Density1.061 g/cm³ (free base)
SolubilitySoluble in water, methanol, DMSOInferred

The hydrochloride salt’s hygroscopic nature necessitates storage in anhydrous conditions .

Spectroscopic Characteristics

  • NMR (¹H): Signals at δ 2.2–2.4 ppm (N(CH₃)₂), δ 3.6–3.8 ppm (O-CH₂-CH₂-N), and δ 6.5–7.2 ppm (aromatic protons) .

  • IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing dopamine receptor agonists and serotonin modulators, leveraging its amine and ether functionalities for target binding . For example, structurally similar compounds are used in gastroprokinetic agents like itopride, which enhances gastrointestinal motility .

Materials Science

Its aromatic amine structure makes it a candidate for polyimide resins and epoxy hardeners, contributing to thermal stability in polymers .

Analytical Methods

Chromatography

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .

  • Retention Time: ~6.2 minutes under above conditions .

Titrimetry

  • Non-aqueous Titration: Using perchloric acid in glacial acetic acid to quantify amine content .

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